
Clobenpropit dihydrobromide
Overview
Description
Clobenpropit dihydrobromide is a potent compound that acts as both a histamine H3 receptor (H3R) antagonist and an inverse agonist. Its chemical structure includes a dihydrobromide salt, obtained by reacting clobenpropit with two equivalents of hydrobromic acid .
Preparation Methods
Industrial Production:: Information regarding large-scale industrial production methods for Clobenpropit dihydrobromide is scarce. It is primarily synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
Reactivity:: Clobenpropit dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. specific conditions and reagents remain undisclosed.
Major Products:: The major products formed during these reactions are not explicitly documented. Further research is needed to elucidate the precise transformation pathways.
Scientific Research Applications
Neuroprotection
Clobenpropit has been investigated for its neuroprotective effects against neuroinflammation and cognitive deficits induced by lipopolysaccharides (LPS) in animal models. A study demonstrated that administration of clobenpropit significantly improved memory performance in LPS-treated mice by reducing pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like TGF-β1 and IL-10 .
Key Findings:
- Dosage: Effective at doses of 1 and 3 mg/kg.
- Behavioral Assessment: Utilized radial arm maze tests to evaluate memory.
- Biomarker Analysis: Showed reduced COX-2 levels and restored mitochondrial respiratory chain complex (MRCC) enzyme activity .
Gastroprotective Effects
Research indicates that clobenpropit may inhibit gastric mucosal damage induced by histamine through its action on H3 receptors. In rodent models, it was shown to exacerbate gastric lesions when administered alongside other agents but also provided insights into its potential protective mechanisms against gastric injury .
Study Insights:
- Clobenpropit displayed dose-dependent inhibition of gastroprotection.
- Histological evaluations indicated its role in modulating gastric mucosal integrity .
Modulation of Neurotransmitter Release
Clobenpropit enhances GABA release, which is crucial for protecting against NMDA-induced excitotoxicity. This mechanism suggests its potential utility in managing conditions associated with excitotoxic neuronal damage, such as epilepsy or neurodegenerative diseases .
Case Study 1: Neuroprotective Effects Against LPS-Induced Cognitive Deficits
A study conducted on mice assessed the impact of clobenpropit on cognitive deficits caused by LPS-induced neuroinflammation. The results highlighted that clobenpropit treatment improved memory performance significantly compared to untreated controls.
Parameter | Control Group | LPS Group | LPS + Clobenpropit (1 mg/kg) | LPS + Clobenpropit (3 mg/kg) |
---|---|---|---|---|
Time to Consume Baits | 10s | 25s | 18s | 12s |
Working Memory Errors | 2 | 8 | 5 | 3 |
Reference Memory Errors | 1 | 7 | 4 | 2 |
Case Study 2: Gastroprotective Mechanisms
In a controlled study evaluating the gastroprotective effects of clobenpropit, the compound was administered prior to inducing gastric lesions. The findings suggested that while it could exacerbate damage under certain conditions, it also provided insights into protective mechanisms against acid-induced mucosal injury.
Mechanism of Action
Clobenpropit dihydrobromide’s mechanism involves binding to histamine receptors. It acts as an inverse agonist at H3R and partially stimulates H4 receptors. The precise molecular targets and pathways remain subjects of ongoing research.
Comparison with Similar Compounds
Clobenpropit dihydrobromide stands out due to its dual role as an H3R antagonist and H4 receptor partial agonist. Similar compounds include other histamine receptor modulators, but none exhibit this unique combination.
Biological Activity
Clobenpropit dihydrobromide is a potent histamine receptor modulator, primarily known for its action as an antagonist of the histamine H3 receptor and an agonist of the H4 receptor. This compound has garnered attention for its potential therapeutic applications in various biological contexts, including neuroprotection and immunomodulation. This article reviews the biological activity of clobenpropit, supported by recent research findings, data tables, and case studies.
Clobenpropit functions by selectively interacting with histamine receptors, particularly:
- H3 Receptor Antagonism : Clobenpropit acts as a selective antagonist at the H3 receptor, which is involved in neurotransmitter release and modulation of cognitive functions. This antagonistic action has implications for enhancing synaptic transmission and cognitive performance.
- H4 Receptor Agonism : As an agonist at the H4 receptor, clobenpropit influences immune responses and inflammation. Its activation of H4 receptors is associated with modulation of eosinophil shape and function, indicating a role in allergic responses and inflammation management.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of clobenpropit, particularly against neuroinflammatory insults:
- Study Overview : A study assessed the effects of clobenpropit on lipopolysaccharide (LPS)-induced neuroinflammation in mice. The treatment significantly reduced behavioral deficits associated with LPS exposure, as measured by various cognitive tests.
- Biochemical Analysis : Clobenpropit treatment resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) while increasing anti-inflammatory cytokines (e.g., TGF-β1, IL-10) in the brain tissue. These findings suggest that clobenpropit may mitigate neuroinflammation through its regulatory effects on cytokine levels.
Cytokine | Control Levels | LPS Levels | Clobenpropit Treatment Levels |
---|---|---|---|
TNF-α | Low | High | Moderate |
IL-6 | Low | High | Moderate |
TGF-β1 | Moderate | Low | High |
IL-10 | Low | Low | Moderate |
Immunomodulatory Effects
In vivo studies have demonstrated clobenpropit's role in modulating immune responses:
- Immunotoxic Study : An investigation into the immunomodulatory effects of clobenpropit showed that it enhances antibody production when administered alongside immunization agents. The study indicated that clobenpropit could influence both humoral and cellular immunity by modulating histamine receptor activity.
- Key Findings : Clobenpropit was found to significantly increase serum immunoglobulin levels (IgM and IgG) post-immunization, underscoring its potential as an immunomodulator.
Comparative Activity at Histamine Receptors
The comparative activities of various ligands at human histamine receptors are summarized below:
Ligand | pKi at H1R | pKi at H2R | pKi at H3R | pKi at H4R |
---|---|---|---|---|
Histamine | 4.2 | 4.3 | 8.0 | 7.8 |
Clobenpropit | Not Applicable | Not Applicable | 9.9 (Antagonist) | 7.9 (Agonist) |
Ciproxifan | Not Applicable | Not Applicable | 9.5 | Not Applicable |
Case Studies
- Neuroinflammation Model : In a controlled experiment using a mouse model of neuroinflammation induced by LPS, clobenpropit administration resulted in improved cognitive performance and reduced neuroinflammatory markers compared to untreated controls.
- Immunological Response Study : A study involving immunization with sheep red blood cells (SRBC) demonstrated that clobenpropit's administration led to enhanced antibody generation over a 58-day observation period, highlighting its potential utility in vaccine adjuvant strategies.
Q & A
Basic Research Questions
Q. What is the mechanism of action of Clobenpropit dihydrobromide as a histamine H3 receptor antagonist, and how is this validated experimentally?
this compound acts as a selective H3 receptor antagonist/inverse agonist (pA2 = 9.93) with partial H4 receptor agonist activity. Its mechanism is validated through:
- Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-N-methylhistamine) in rat cortical membranes (Ki = 0.17 nM) .
- Western Blot Analysis : Measurement of hippocampal GluN2A subunit levels in Sprague-Dawley rats, where clobenpropit reverses deficits in the Flinders Sensitive Line (FSL) depression model (p<0.05 vs. saline-treated FSL group) .
- Functional Antagonism : Inhibition of H3 agonist-induced suppression of electrically evoked contractions in guinea pig ileum longitudinal muscle (IC₅₀ = 0.3–3 nM) .
Q. How should this compound be prepared and stored for in vitro experiments?
- Solubility : ≥20 mg/mL in water, 3.3 mg/mL in ethanol, and >30 mg/mL in DMSO .
- Storage : Powder stable at -20°C for 3 years; stock solutions in DMSO stable at -80°C for 6 months .
- In Vivo Formulation : For rodent studies, dissolve in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (≥2.08 mg/mL) .
Q. What experimental models are commonly used to study the cognitive effects of this compound?
- Forced Swim Test (FST) : Systemic or intra-hippocampal clobenpropit reduces immobility time in FSL rats (p=0.022 systemic; p=0.003 local), indicating antidepressant-like effects .
- Passive Avoidance Test : Clobenpropit reverses memory deficits in FSL rats, increasing latency to enter a shock-associated compartment (p=0.036) .
- Novel Object Recognition : Restores exploration time in FSL rats without affecting baseline locomotor activity .
Advanced Research Questions
Q. How do contradictory findings regarding Clobenpropit's modulation of glutamatergic transmission inform its application in hippocampal plasticity studies?
- Contradictory Data : While clobenpropit increases GluN2A levels (p<0.05) , it does not alter spontaneous EPSC frequency or amplitude in CA1 neurons (Kolmogorov-Smirnov test: p=0.91 for inter-event intervals; p=0.13 for amplitude) .
- Interpretation : The lack of EPSC modulation suggests clobenpropit’s effects on synaptic plasticity (e.g., LTP enhancement) may involve indirect pathways, such as histamine disinhibition and subsequent H1/H2 receptor activation .
- Methodological Adjustments : Use H1/H2 antagonists (e.g., triprolidine and cimetidine) to isolate clobenpropit’s H3-specific effects in plasticity assays .
Q. What methodological considerations are critical when designing behavioral assays to assess Clobenpropit's antidepressant effects in rodent models?
- Strain Selection : FSL rats, a genetic depression model, show baseline hippocampal GluN2A deficits reversed by clobenpropit .
- Dose Optimization : Systemic doses (0.1–3 mg/kg) balance blood-brain barrier penetration and receptor occupancy; intra-hippocampal injections (0.5–1 µg/µL) localize effects .
- Control for Anxiety : Clobenpropit does not alter anxiety-related behaviors (e.g., novelty-suppressed feeding), allowing focused analysis of depressive phenotypes .
Q. How does this compound influence theta-gamma coupling in spatial recognition tasks, and what are the implications for synaptic plasticity research?
- Theta-High Gamma Coupling : Clobenpropit (10 µM) reduces baseline theta-gamma coupling during habituation but preserves exploration-induced coupling, correlating with improved spatial recognition (p<0.05 vs. vehicle) .
- Implications : This suggests histaminergic regulation of oscillatory dynamics enhances synaptic plasticity during learning. Pair clobenpropit with in vivo electrophysiology (local field potentials in CA1) and optogenetic H3 receptor manipulation to dissect mechanisms .
Q. Methodological Guidelines
- Data Contradiction Analysis : Use two-way ANOVA to test interactions (e.g., clobenpropit × H1/H2 blockade in LTP experiments) .
- Dose-Response Validation : Include multiple clobenpropit concentrations (0.1–3 nM for in vitro; 0.3–3 mg/kg in vivo) to establish efficacy thresholds .
- Ethical Compliance : Adhere to institutional guidelines for rodent studies, particularly for chronic stress models and intracranial injections .
Properties
CAS No. |
145231-35-2 |
---|---|
Molecular Formula |
C14H18BrClN4S |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |
InChI Key |
BTJYVFMWEOCDLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.